molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4

N-[(4-fluorophenyl)sulfonyl]-beta-alanine

Cat. No.: B181053
CAS No.: 208121-88-4
M. Wt: 247.25 g/mol
InChI Key: UDQZLIWXZJFLPD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a chemical compound with the molecular formula C9H10FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)sulfonyl]-beta-alanine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)sulfonyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]-beta-alanine
  • N-[(4-bromophenyl)sulfonyl]-beta-alanine
  • N-[(4-methylphenyl)sulfonyl]-beta-alanine

Uniqueness

N-[(4-fluorophenyl)sulfonyl]-beta-alanine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Biological Activity

N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article will explore its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula: C9_9H10_10FNO4_4S
  • Molecular Weight: 233.24 g/mol

The compound features a beta-alanine backbone modified with a sulfonyl group and a fluorophenyl moiety, which enhances its reactivity and biological interactions. The presence of fluorine in the phenyl group is notable for its influence on the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in target proteins, potentially leading to enzyme inhibition. This mechanism is crucial for its application in therapeutic contexts where modulation of enzyme activity is desired.
  • Binding Affinity: The fluorophenyl group enhances the binding affinity of the compound to specific molecular targets, which may result in increased specificity and efficacy in biological assays.

Biological Activity

This compound has been investigated for several biological activities:

  • Enzyme Inhibition: Studies indicate that this compound may act as an enzyme inhibitor, which could have implications in drug development for diseases characterized by aberrant enzyme activity .
  • Therapeutic Potential: Preliminary research suggests potential applications in treating inflammatory conditions and certain types of cancer due to its ability to modulate cellular pathways .

Case Studies and Clinical Trials

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
N-[(4-chlorophenyl)sulfonyl]-beta-alanineSimilar structure with chlorinePotential enzyme inhibition
N-[(4-bromophenyl)sulfonyl]-beta-alanineSimilar structure with brominePotential anti-inflammatory effects
N-[(4-methylphenyl)sulfonyl]-beta-alanineSimilar structure with methylInvestigated for neuroprotective properties

The presence of fluorine in this compound distinguishes it from these analogs by potentially enhancing stability and reactivity .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZLIWXZJFLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353894
Record name N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208121-88-4
Record name N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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